N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2,2-diphenylacetamide
Overview
Description
N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2,2-diphenylacetamide is a sulfonamide compound characterized by a 4-acetamidophenyl group attached to the sulfur atom and a 1,2-oxazol-3-yl group attached to the nitrogen atom . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2,2-diphenylacetamide involves the condensation of aminophenylsulfonamide with 5-methyl-3-isoxazole . The reaction typically occurs under specific conditions, such as the presence of a catalyst and controlled temperature. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2,2-diphenylacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reference standard for high-performance liquid chromatography (HPLC) to determine its presence in biological fluids . In biology and medicine, it serves as a metabolite of sulfamethoxazole, a commonly used antibiotic . Its role in forensics and toxicology is also notable, where it is used to analyze biological samples for the presence of sulfonamide drugs .
Mechanism of Action
The mechanism of action of N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. As a sulfonamide compound, it likely inhibits the synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase . This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2,2-diphenylacetamide is similar to other sulfonamide compounds, such as sulfamethoxazole and sulfisomezole . its unique structure, which includes a 5-methyl-3-isoxazolyl group, distinguishes it from these compounds. This structural difference may contribute to its specific chemical properties and biological activities.
Properties
IUPAC Name |
N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-2,2-diphenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S/c1-17-16-22(26-31-17)27-32(29,30)21-14-12-20(13-15-21)25-24(28)23(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-16,23H,1H3,(H,25,28)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXSZNSJHDZAKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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